molecular formula C11H14N2O3 B13721298 (2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid

Cat. No.: B13721298
M. Wt: 222.24 g/mol
InChI Key: BELYOKXUIQMXES-MRVPVSSYSA-N
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Description

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 3-methylphenyl group attached to an amino carbonyl group, which is further linked to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid typically involves the reaction of 3-methylphenylamine with a suitable carbonyl compound to form the intermediate amide. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with substituted phenyl groups, such as:

  • (2R)-2-(([(4-Methylphenyl)amino]carbonyl)amino)propanoic acid
  • (2R)-2-(([(2-Methylphenyl)amino]carbonyl)amino)propanoic acid

Uniqueness

What sets (2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid apart is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(2R)-2-[(3-methylphenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16)/t8-/m1/s1

InChI Key

BELYOKXUIQMXES-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C(=O)O

Origin of Product

United States

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